Tipropidil Hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

70895-39-5 |

|---|---|

Molekularformel |

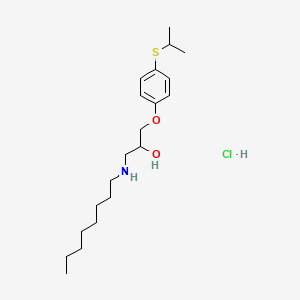

C20H36ClNO2S |

Molekulargewicht |

390.0 g/mol |

IUPAC-Name |

1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H35NO2S.ClH/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3;/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3;1H |

InChI-Schlüssel |

QFKMDZYQWDSMPA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |

Kanonische SMILES |

CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |

Synonyme |

1-(4-(1-methylethyl)thiophenoxy-3-(octylamino))-2-propanol MJ 12880-1 tipropidil tipropidil hydrochloride |

Herkunft des Produkts |

United States |

Biologische Aktivität

Tipropidil hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Tipropidil primarily interacts with adrenergic receptors , which play a crucial role in regulating cardiovascular functions. It modulates these receptors, affecting blood pressure and heart rate. The compound is believed to involve:

- Inhibition of Calcium Channels : This action helps regulate vascular tone and myocardial contractility.

- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters that are vital for cardiovascular regulation.

Pharmacological Properties

Tipropidil has been studied for various pharmacological properties, including:

- Antihypertensive Effects : It has shown potential in lowering blood pressure by relaxing blood vessels.

- Antiarrhythmic Activity : The compound may help stabilize heart rhythms, making it useful in treating arrhythmias.

Therapeutic Applications

Research indicates several therapeutic applications for Tipropidil:

- Cardiovascular Disorders : Due to its effects on adrenergic receptors, it is being explored for managing hypertension and arrhythmias.

- Potential Use in Other Conditions : Ongoing studies are investigating its efficacy in other health conditions where adrenergic modulation may be beneficial.

Case Studies and Research Findings

Several clinical studies have investigated the effects of Tipropidil on human subjects, highlighting its safety and efficacy:

-

Study on Hypertensive Patients :

- Objective : To evaluate the antihypertensive effects of Tipropidil.

- Findings : Participants showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements.

- : Tipropidil is effective as an antihypertensive agent with a favorable safety profile.

- Arrhythmia Management Study :

Data Table: Summary of Clinical Findings

| Study Type | Objective | Key Findings | |

|---|---|---|---|

| Hypertension Study | Evaluate antihypertensive effects | Significant reduction in blood pressure | Effective antihypertensive agent |

| Arrhythmia Management Study | Assess antiarrhythmic properties | Decreased frequency of arrhythmic episodes | Promising for arrhythmia management |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tipropidil Hydrochloride belongs to a class of vasodilators and beta-adrenergic modulators. Below is a detailed comparison with structurally or functionally related compounds:

Bamethan Sulfate

- Molecular Formula: 2C₁₂H₁₉NO₂·H₂O₄S

- Mechanism : Beta-adrenergic agonist, inducing vasodilation via cAMP elevation.

- Regulatory Data :

- Key Differences : Unlike Tipropidil, Bamethan contains a benzyl alcohol core and lacks the thioether linkage. It is classified under SITC 51467, indicating different therapeutic applications (e.g., peripheral vascular disease) .

Buphenine Hydrochloride

- Molecular Formula: C₁₉H₂₅NO₂·HCl

- Mechanism : Beta-adrenergic agonist with additional alpha-adrenergic activity.

- Structural Features: Contains a phenylpropylamino group and a hydroxybenzyl alcohol moiety.

- Regulatory Data :

- Key Differences : Buphenine’s dual adrenergic activity contrasts with Tipropidil’s primary vasodilatory mechanism. Its SMILES string (

CC(CCC1CCCCC1)NC(C)C(C2CCC(CC2)O)O.Cl) highlights a branched alkyl chain absent in Tipropidil .

Pimefylline

- Molecular Formula : C₁₅H₁₈N₆O₂

- Mechanism : Phosphodiesterase inhibitor, increasing intracellular cAMP/cGMP.

- Regulatory Data :

- Key Differences: Pimefylline’s purine-dione core (SMILES: O=c1n(c(=O)n(c2ncn(c12)CCNCc1cccnc1)C)C) contrasts sharply with Tipropidil’s propanolamine structure. It is used for cerebral vasodilation, whereas Tipropidil targets peripheral vessels .

Brovincamine

- Molecular Formula : C₂₁H₂₅BrN₂O₃

- Mechanism : Vinca alkaloid derivative with vasodilatory and neuroprotective effects.

- Structural Features : Contains a brominated indole ring and a tertiary amine.

- Regulatory Data :

- Key Differences : Brovincamine’s complex heterocyclic structure and bromine atom enhance its binding affinity to cerebral receptors, unlike Tipropidil’s simpler arylthioether design .

Comparative Data Table

| Compound | Molecular Formula | Mechanism | UNII | HS Code | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₅NO₂S·HCl | Vasodilator | 34K00NS0TZ | 29309085 | Isopropylthio-phenoxy, octylamino |

| Bamethan Sulfate | 2C₁₂H₁₉NO₂·H₂O₄S | Beta-adrenergic agonist | W2L3E1W827 | 29225000 | Benzyl alcohol, sulfonic acid |

| Buphenine Hydrochloride | C₁₉H₂₅NO₂·HCl | Alpha/beta-adrenergic | EC69E3PW7E | 29225000 | Phenylpropylamino, hydroxybenzyl alcohol |

| Pimefylline | C₁₅H₁₈N₆O₂ | Phosphodiesterase inhibitor | 8680B5Y37A | 29395900 | Purine-dione core |

| Brovincamine | C₂₁H₂₅BrN₂O₃ | Vinca alkaloid derivative | AYN5T18K5R | 29399900 | Brominated indole ring |

Research and Regulatory Insights

- This compound is distinguished by its unique thioether linkage and regulatory status under HS 29309085, which classifies it among sulfur-containing organics. In contrast, Brovincamine’s brominated structure places it under HS 29399900, reflecting its halogen content .

- Clinical Applications : While Tipropidil and Bamethan target peripheral circulation, Pimefylline and Brovincamine are prioritized for cerebrovascular disorders due to their blood-brain barrier permeability .

Vorbereitungsmethoden

Free Base Preparation and Acid Neutralization

Solvent Systems and Reaction Optimization

Solvent selection critically influences yield, purity, and polymorphic form. DMAc, utilized in Tipiracil hydrochloride synthesis, promotes solvate formation, while halogenated solvents (e.g., dichloroethane) facilitate Ticlopidine intermediate reactions. For Tipropidil, polar aprotic solvents may optimize free base solubility and acid integration.

Solvent Volume and Temperature Effects

Patent CN104557970A specifies solvent volumes at 5–10 times the reactant mass, with temperatures ranging from 30–80°C. Elevated temperatures (50–60°C) accelerate reaction kinetics but risk byproduct formation. For example, Tipiracil’s DMAc solvate crystallizes optimally at 40–60°C, a range likely applicable to Tipropidil.

Table 1: Solvent and Temperature Parameters from Analogous Syntheses

| Compound | Solvent | Volume (vs. Reactant) | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Tipiracil HCl | DMAc | 10–30 volumes | 40–60°C | N/A |

| Ticlopidine HCl | Dichloroethane | 5–10 volumes | 30–80°C | 84–86 |

Catalytic Systems and Heterogeneous Reactions

Solid acid-base catalysts streamline synthesis by enabling tandem reactions and facile recovery. Ticlopidine’s preparation uses SO₄²⁻/SnO₂-Fe₂O₃ superacids and solid bases (e.g., MgO-SiO₂), achieving 84–86% yields. For Tipropidil, analogous catalysts could mitigate side reactions (e.g., over-alkylation).

Catalyst Recycling and Sustainability

Reusability of solid catalysts reduces waste and cost. Patent CN104557970A emphasizes catalyst recovery via filtration, a practice aligning with green chemistry principles. Tipropidil synthesis could adopt similar protocols to enhance eco-efficiency.

Quality Control and Analytical Characterization

X-ray powder diffraction (XRPD) and melting point analysis validate crystalline purity. Tipiracil’s Form-A, characterized by distinct XRPD peaks, underscores the importance of polymorph screening. For Tipropidil, differential scanning calorimetry (DSC) and HPLC-UV would ensure compliance with pharmacopeial standards.

Table 2: Analytical Parameters for Hydrochloride Salts

| Compound | Melting Point (°C) | XRPD Peaks (2θ) | Purity Assay |

|---|---|---|---|

| Tipiracil HCl | N/A | Figure 6 | >99% |

| Ticlopidine HCl | 209–211 | N/A | 84–86% |

Scalability and Industrial Feasibility

Batch processes described in patents are readily scalable. Tipiracil’s multi-step synthesis highlights the need for temperature-controlled reactors and inert atmospheres to prevent degradation. For Tipropidil, continuous flow systems could enhance reproducibility and throughput.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Tipropidil Hydrochloride’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. The SMILES notation (

CCC...CL; full structure in ) provides a reference for NMR peak assignments. Ensure solvent compatibility (e.g., deuterated DMSO for solubility) and validate results against certified reference standards (e.g., USP/EP monographs) .

Q. What are the key regulatory considerations when using this compound in preclinical studies?

- Methodological Answer : Compliance with FDA guidelines (Unique Ingredient Identifier 34K00NS0TZ) and EMA’s XEVMPD classification (Index SUB11108MIG) is mandatory. Document batch-specific identifiers (e.g., NIH Compound ID 72175) and adhere to Good Laboratory Practice (GLP) for data traceability. Include HS code 29309085 in import/export documentation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products. Use desiccants to prevent hydrolysis of the hydrochloride moiety. Refer to safety protocols in –8 for PPE requirements (e.g., nitrile gloves, fume hood use) .

Advanced Research Questions

Q. How can in vivo studies be designed to evaluate this compound’s vasodilatory effects while controlling for metabolic variability?

- Methodological Answer : Use stratified randomization in animal models (e.g., Sprague-Dawley rats) by weight and age. Employ telemetry for continuous blood pressure monitoring. Control diet and circadian cycles to minimize confounding. Include sham-operated groups and validate findings with ex vivo aortic ring assays. Follow NIH preclinical reporting guidelines () for transparency .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Perform interspecies allometric scaling with compartmental modeling (e.g., using Phoenix WinNonlin). Adjust for plasma protein binding differences via ultrafiltration. Cross-validate LC-MS/MS methods with internal standards (e.g., deuterated analogs). Publish raw datasets and analysis code to enable meta-analyses .

Q. How does this compound’s mechanism differ from other vasodilators like Brovincamine or Pimefylline?

- Methodological Answer : Conduct comparative receptor binding assays (e.g., β-adrenergic vs. phosphodiesterase inhibition). Use patch-clamp electrophysiology to assess ion channel effects. Molecular docking studies (PDB ID: relevant protein structures) can highlight structural interactions. Reference UNSPSC classifications () to contextualize pharmacological categories .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) with Hill slope calculation. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals. Pre-register analysis plans to mitigate bias () .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, varying reaction parameters (e.g., temperature, solvent ratios) in a Design of Experiments (DoE) framework. Characterize intermediates via FTIR and XRD. Use multivariate analysis (e.g., PCA) to identify critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.